An In-depth Technical Guide to 3-Glyceryl Ascorbate: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3-Glyceryl Ascorbate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of Vitamin C, is gaining significant attention in the fields of dermatology, cosmetics, and drug development. This molecule is synthesized by attaching a glyceryl group to the third carbon of the ascorbic acid lactone ring. This modification enhances the stability of the notoriously unstable ascorbic acid molecule, while retaining and, in some aspects, enhancing its beneficial biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for 3-Glyceryl ascorbate, with a focus on its potential applications in research and development.
Chemical Structure and Identification
3-Glyceryl ascorbate, also known by its IUPAC name (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one, is a well-defined chemical entity.[1] Its structure combines the core lactone ring of ascorbic acid with a glycerol (B35011) moiety, conferring unique properties to the molecule.
Chemical Structure:
Figure 1: Chemical structure of 3-Glyceryl ascorbate.
Table 1: Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one | [1] |
| Molecular Formula | C9H14O8 | [1] |
| Molecular Weight | 250.20 g/mol | [1] |
| CAS Number | 1120360-11-3 | [1] |
| Synonyms | 3-O-Glyceryl-L-ascorbic acid, Amitose 3GA | [1][2] |
Physicochemical Properties
The addition of the glycerol group significantly impacts the physicochemical properties of ascorbic acid, most notably its stability and solubility. 3-Glyceryl ascorbate is known to be a water-soluble and highly stable compound, overcoming a major formulation challenge associated with L-ascorbic acid.[3][4]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to almost white crystalline powder or clear yellowish liquid (in solution) | [3] |
| Melting Point | 156-161 °C (for "Glyceryl ascorbate", CAS: 1120360-13-5) | [5] |
| Boiling Point | Data not available | |
| Solubility | Water-soluble | [3] |
| pKa | Data not available | |
| XLogP3 | -3.2 | [1] |
Biological Properties and Mechanism of Action
3-Glyceryl ascorbate exhibits a range of biological activities that are of interest for therapeutic and cosmetic applications. These properties are largely attributed to its antioxidant capacity and its ability to influence key cellular processes.
Antioxidant Activity
Inhibition of Melanogenesis
3-Glyceryl ascorbate has been shown to inhibit melanin (B1238610) production.[2] This property makes it a valuable ingredient in skincare products aimed at reducing hyperpigmentation and promoting an even skin tone. The mechanism of action is believed to involve the inhibition of tyrosinase, the key enzyme in melanogenesis.[7] A study on a related compound, 3-O-alkyl-2-O-glyceryl-l-ascorbic acid, demonstrated significant melanogenesis inhibitory activity.[7]
Table 3: Tyrosinase Inhibition
| Compound | IC50 (Melanogenesis Inhibition) | Reference |
| 3-O-alkyl-2-O-glyceryl-l-ascorbic acid derivatives | Varies with alkyl chain length | [7] |
| 3-Glyceryl ascorbate | Data not publicly available |
Promotion of Collagen Synthesis
Ascorbic acid is a well-known promoter of collagen synthesis, and 3-Glyceryl ascorbate retains this crucial function.[2][8] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[9] Increased collagen production can improve skin elasticity and reduce the appearance of wrinkles. While quantitative data on the enhancement of collagen synthesis by 3-Glyceryl ascorbate is not widely published, its role in promoting collagen production is a key benefit cited by suppliers.[2]
Potential Signaling Pathways
While specific signaling pathways directly modulated by 3-Glyceryl ascorbate are not yet fully elucidated, the known activities of ascorbic acid and its derivatives suggest potential involvement in several key pathways. For instance, Vitamin C has been shown to influence the ERK signaling pathway, which is involved in cell proliferation and differentiation.[10] Additionally, ascorbic acid can promote a TGF-β1-induced myofibroblast phenotype, suggesting an interaction with the TGF-β signaling pathway, which is critical in wound healing and fibrosis.[11] Furthermore, at pharmacological concentrations, Vitamin C has been found to inhibit mTOR signaling, a central regulator of cell growth and metabolism.[12] A derivative, 3-O-Laurylglyceryl ascorbate, has been shown to reinforce skin barrier function by reducing oxidative stress and activating ceramide synthesis.[13]
Figure 2: Potential cellular effects of 3-Glyceryl ascorbate.
Experimental Protocols
Synthesis of 3-Glyceryl Ascorbate
A general method for the synthesis of 3-O-alkylascorbic acids involves the direct alkylation of L-ascorbic acid. While a specific, detailed protocol for 3-Glyceryl ascorbate is proprietary, a representative synthesis of a related compound is described below.
Figure 3: General workflow for the synthesis of 3-O-Alkylascorbic Acids.
Protocol Outline:
-
Dissolve L-ascorbic acid in a suitable aprotic solvent (e.g., DMSO).
-
Add a base, such as sodium bicarbonate.
-
Add the alkylating agent (e.g., a glyceryl halide or equivalent).
-
Heat the reaction mixture for a specified time.
-
Cool the reaction and purify the product, for example, by crystallization.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of a compound.
Figure 4: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (B145695) (e.g., 0.1 mM).
-
Preparation of Sample Solutions: Prepare a series of dilutions of 3-Glyceryl ascorbate in the same solvent.
-
Reaction: In a microplate or cuvettes, mix the DPPH solution with the sample solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[14]
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
Figure 5: Workflow for the tyrosinase inhibition assay.
Detailed Methodology:
-
Preparation of Solutions: Prepare solutions of mushroom tyrosinase, the substrate (L-DOPA), and various concentrations of 3-Glyceryl ascorbate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the tyrosinase solution and the sample solution. A control well will contain the enzyme and buffer without the inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes) at the same temperature.
-
Measurement: Measure the absorbance of the dopachrome (B613829) formed at a wavelength of approximately 475-490 nm.
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
Collagen Synthesis Assay in Fibroblast Culture
This assay quantifies the amount of collagen produced by fibroblasts in cell culture.
Figure 6: Workflow for the collagen synthesis assay.
Detailed Methodology (Sirius Red Assay):
-
Cell Culture: Culture human dermal fibroblasts in appropriate media.
-
Treatment: Treat the cells with various concentrations of 3-Glyceryl ascorbate for a specified period (e.g., 24-72 hours).
-
Harvesting: Collect both the cell culture supernatant (containing secreted collagen) and the cell lysate (containing intracellular collagen).
-
Staining:
-
For the supernatant, add Sirius Red dye solution (in picric acid) and incubate to allow the dye to bind to collagen.
-
For the cell lysate, cells are typically lysed, and the protein is precipitated before staining.
-
-
Centrifugation and Washing: Centrifuge the samples to pellet the collagen-dye complex and wash to remove unbound dye.
-
Elution: Elute the bound dye from the collagen using a basic solution (e.g., 0.1 M NaOH).
-
Measurement: Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm).
-
Quantification: The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Conclusion
3-Glyceryl ascorbate represents a significant advancement in the development of stable and effective Vitamin C derivatives. Its enhanced stability, coupled with its potent antioxidant, anti-melanogenic, and collagen-promoting properties, makes it a highly promising ingredient for the pharmaceutical and cosmetic industries. While further research is needed to fully elucidate its mechanisms of action and to generate a more comprehensive set of quantitative data, the existing evidence strongly supports its potential for use in a wide range of applications aimed at improving skin health and combating the signs of aging. This technical guide provides a solid foundation for researchers and developers interested in exploring the full potential of this innovative molecule.
References
- 1. 3-Glyceryl ascorbate | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. explore.azelis.com [explore.azelis.com]
- 7. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C promotes human endothelial cell growth via the ERK-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
